![molecular formula C13H8Cl2N2O3 B3341557 N-(3,4-dichlorophenyl)-4-nitrobenzamide CAS No. 10282-59-4](/img/structure/B3341557.png)
N-(3,4-dichlorophenyl)-4-nitrobenzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While specific structural information for “N-(3,4-dichlorophenyl)-4-nitrobenzamide” is not available, similar compounds have been analyzed using techniques such as X-ray diffraction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific information for “N-(3,4-dichlorophenyl)-4-nitrobenzamide” is not available, similar compounds have been characterized for properties such as density, melting point, and solubility .
Scientific Research Applications
Antibacterial Activity
- Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide were synthesized and showed greater antibacterial efficacy compared to their ligand counterparts (Saeed, Rashid, Ali, & Hussain, 2010).
Anticonvulsant Properties
- Some 4-nitro-N-phenylbenzamides, closely related to N-(3,4-dichlorophenyl)-4-nitrobenzamide, demonstrated effective anticonvulsant properties in animal models (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Crystal Structure and Reactivity
- Studies on the crystal structure and reactivity of various nitrobenzamide derivatives, including compounds similar to N-(3,4-dichlorophenyl)-4-nitrobenzamide, revealed insights into their molecular properties (Shtamburg et al., 2012).
Synthesis and Crystal Structure
- The synthesis and crystal structure of several nitrobenzamide derivatives have been detailed, providing a deeper understanding of their molecular frameworks and potential applications (Samimi, 2016).
Pharmacokinetics and Solubility Improvement
- Studies focused on improving the solubility and pharmacokinetics of poorly water-soluble drugs closely related to N-(3,4-dichlorophenyl)-4-nitrobenzamide, indicating the potential for enhancing drug delivery and efficacy (Kondo et al., 1993).
Potential Application in Treating Human African Trypanosomiasis
- Halo-nitrobenzamides, including compounds similar to N-(3,4-dichlorophenyl)-4-nitrobenzamide, demonstrated significant activity against the parasite Trypanosoma brucei brucei, suggesting a potential application in treating human African trypanosomiasis (Hwang et al., 2010).
Molecular Engineering and Crystal Design
- Research on molecular tapes and crystal engineering involving nitrobenzamides provides insights into potential applications in materials science (Saha, Nangia, & Jaskólski, 2005).
Antiarrhythmic Activity
- N-[2-(1-Adamantylamino)-2-oxoethyl]-N-(Aminoalkyl)Nitrobenzamides, structurally related to N-(3,4-dichlorophenyl)-4-nitrobenzamide, showed a spectrum of antiarrhythmic activity, suggesting potential therapeutic applications (Likhosherstov et al., 2014).
Antidiabetic Agents
- Synthesis and evaluation of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents were carried out, demonstrating the potential for treating diabetes (Thakral, Narang, Kumar, & Singh, 2020).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-11-6-3-9(7-12(11)15)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXYULSZFMEWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308478 | |
Record name | N-(3,4-dichlorophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-nitrobenzamide | |
CAS RN |
10282-59-4 | |
Record name | N-(3,4-Dichlorophenyl)-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10282-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 204345 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC204345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4-dichlorophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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